molecular formula C6H6Cl3NO B012741 2,4-Dichloro-3-aminophenol hydrochloride CAS No. 61693-43-4

2,4-Dichloro-3-aminophenol hydrochloride

Cat. No.: B012741
CAS No.: 61693-43-4
M. Wt: 214.5 g/mol
InChI Key: MQWQWQBIVSVACH-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-aminophenol hydrochloride is a chemical compound with the molecular formula C6H6Cl3NO. It is a white crystalline solid that is soluble in water and forms an acidic solution. This compound is known for its applications in organic synthesis and as a protein cross-linking agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dichloro-3-aminophenol hydrochloride typically involves the reduction of 2,4-Dichloro-3-nitrophenol followed by the reaction with hydrochloric acid to form the hydrochloride salt. The reduction can be carried out using various reducing agents such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation or other efficient reduction techniques. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt, which is purified through crystallization .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound itself is typically obtained through the reduction of its nitro precursor.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

2,4-Dichloro-3-aminophenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed as a protein cross-linking agent, which is useful in studying protein-protein interactions and protein structure.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the field of oncology.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-aminophenol hydrochloride involves its ability to interact with various molecular targets. In biological systems, it can form covalent bonds with amino acid residues in proteins, leading to cross-linking. This property is particularly useful in studying protein interactions and stabilizing protein structures. The compound’s reactivity is influenced by the presence of the amino and hydroxyl groups, which can participate in various chemical reactions .

Comparison with Similar Compounds

    2,4-Dichloro-3-nitrophenol: The nitro precursor used in the synthesis of 2,4-Dichloro-3-aminophenol hydrochloride.

    2,6-Dichloro-3-aminophenol: A similar compound with different chlorine substitution patterns.

    3-Amino-2,4-dichlorophenol: Another isomer with similar properties but different reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and hydroxyl groups allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and biological research .

Properties

IUPAC Name

3-amino-2,4-dichlorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO.ClH/c7-3-1-2-4(10)5(8)6(3)9;/h1-2,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWQWQBIVSVACH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210685
Record name 3-Amino-2,4-dichlorophenol hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61693-43-4
Record name 2,4-Dichloro-3-aminophenol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61693-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2,4-dichlorophenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061693434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2,4-dichlorophenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 3-amino-2,4-dichloro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINO-2,4-DICHLOROPHENOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5N19I6VR4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

85 g. of 2,4-dichloro-3-nitrophenol was reduced in 900 ml. of ethanol with 9 g. of Raney nickel as a catalyst at 40° C. and 20 excess atmosphere hydrogen pressure. After the reduction, the solution was liberated of the catalyst, acidified with hydrochloric acid, and prepared in the usual manner. 62 g. of 2,4-dichloro-3-aminophenol hydrochloride (equivalent to 70.4% of theory) was obtained in the form of white crystals with a decomposition point of 177°-183° C. The mass spectrum showed 178 mols (calc. 178). Analysis yielded the following values:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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